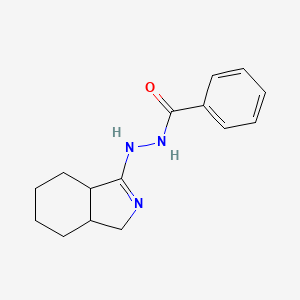
(2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as (2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate is a chemical entity with specific properties and applications It is important in various fields of scientific research and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of (2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate would likely involve large-scale chemical synthesis techniques. These methods would be optimized for efficiency, yield, and cost-effectiveness. Industrial production may also involve the use of specialized equipment and facilities to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.
Medicine: this compound could have potential therapeutic applications, although specific uses would require further research and validation.
Industry: It may be utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (2,2-Dimethyl-3-methylsulfonyloxybutyl) methanesulfonate can be identified using chemical databases and similarity search tools. These compounds may share structural features or functional groups with this compound.
Uniqueness
This compound may have unique properties or activities that distinguish it from similar compounds. These unique features could be related to its specific chemical structure, reactivity, or biological activity.
Conclusion
This compound is a compound with significant importance in various scientific and industrial fields. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its potential uses and benefits. Further research and exploration of this compound could lead to new discoveries and advancements in multiple domains.
Eigenschaften
IUPAC Name |
(2,2-dimethyl-3-methylsulfonyloxybutyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S2/c1-7(14-16(5,11)12)8(2,3)6-13-15(4,9)10/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCOAXJFMLYFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)COS(=O)(=O)C)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)(C)COS(=O)(=O)C)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(4-methylbenzoyl)phenyl]-3-oxobutanamide](/img/structure/B8041675.png)
![2-[4-(2-Acetyloxyethoxy)phenoxy]ethyl acetate](/img/structure/B8041682.png)

![3-benzyl-1-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B8041695.png)
![4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041697.png)
![N-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzenesulfonamide](/img/structure/B8041727.png)
![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)

![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)

![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)


